molecular formula C14H21NO B14706177 (1-Tert-butylazetidin-2-yl)(phenyl)methanol CAS No. 22742-88-7

(1-Tert-butylazetidin-2-yl)(phenyl)methanol

Cat. No.: B14706177
CAS No.: 22742-88-7
M. Wt: 219.32 g/mol
InChI Key: VBFGFAPKOKUHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Tert-butylazetidin-2-yl)(phenyl)methanol is an organic compound that features a unique structure combining an azetidine ring, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butylazetidin-2-yl)(phenyl)methanol typically involves the reaction of tert-butylazetidine with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butylazetidin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1-Tert-butylazetidin-2-yl)(phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Tert-butylazetidin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the azetidine ring and phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and phenylmethanol derivatives. Examples include:

  • (1-Tert-butylazetidin-2-yl)methanol
  • (Phenyl)methanol

Uniqueness

What sets (1-Tert-butylazetidin-2-yl)(phenyl)methanol apart is its unique combination of an azetidine ring and a phenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

22742-88-7

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1-tert-butylazetidin-2-yl)-phenylmethanol

InChI

InChI=1S/C14H21NO/c1-14(2,3)15-10-9-12(15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3

InChI Key

VBFGFAPKOKUHBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC1C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.